Diphenyldichlorogermane
Overview
Description
Diphenyldichlorogermane, also known as Diphenylgermanium dichloride, is an organometallic compound . It is a liquid substance that is colorless to almost colorless .
Synthesis Analysis
The direct synthesis of phenylchlorogermanes, including diphenyldichlorogermane, has been studied. Copper(I) chloride was found to be the best catalyst among the metal chlorides tested .Molecular Structure Analysis
The molecular formula of Diphenyldichlorogermane is C12H10Cl2Ge . The molecular weight is 297.74 .Physical And Chemical Properties Analysis
Diphenyldichlorogermane is a liquid at 20°C . It has a melting point of 9°C and a specific gravity of 1.43 . The refractive index is 1.60 .Scientific Research Applications
Synthesis Processes
- Diphenyldichlorogermane is utilized in the direct synthesis of phenylchlorogermanes, with copper(I) chloride identified as an effective catalyst in producing diphenyldichlorogermane and phenyltrichlorogermane. This process primarily yields diphenyldichlorogermane and is facilitated by the reaction of chlorobenzene and dichlorogermylene formed from metallic germanium and chloride ion in the catalyst (Okamoto, Asano, & Suzuki, 2002).
Polygermane Synthesis
- Diphenyldichlorogermane plays a role in the creation of polysilanes and polygermanes. These substances are synthesized in high yield and moderate temperatures from interactions with sodium sand in the presence of crown ether in diethyl ether. This process yields both soluble and insoluble polysilanes and an insoluble polygermane (Cragg, Jones, Swain, & Webb, 1990).
Chemical Reactions Analysis
- Diphenyldichlorogermane's chemical reactions are important for scientific understanding. It is used as a dimerization agent to evaluate the optical purity of enantiomeric alcohols by converting them to a mixture of meso and dl diastereomeric silyl acetals, distinguishable by 13 C NMR method (Wang, 1991).
Nanowire Growth Kinetics
- The chemical kinetics of germanium nanowire growth on inductively heated copper surfaces using diphenyldichlorogermane as a precursor have been studied. This research provides insights into the complex interplay of precursor degradation, nucleation, and growth, critical for scaling nanowire growth processes commercially (Richards et al., 2017).
High-Field Chemistry Insights
- Diphenyldichlorogermane is instrumental in understanding high-field chemistry. Investigations include experiments and simulations to elucidate chemical reactions near the tip-sample interface, providing essential data for writing and bias-dependent growth rate analysis (Vasko et al., 2011).
Polymer Network Synthesis
- Diphenyldichlorogermane is used in the synthesis and functionalization of polymer networks. It is polymerized with multifunctional olefins to create networks with Ge–H functional groups, demonstrating the efficiency of hydrogermylation and providing a foundation for further chemical modifications (Guterman, Harrison, Gillies, & Ragogna, 2017).
Bandgap Engineering in Polygermanes
- Research on phenylisopropyl hexagermane, synthesized from diphenyldichlorogermane, explores the electronic properties of polygermanes. This includes investigating the effects of tensile and compressive strains and side-chain substitutions on their bandgap, opening avenues for developing new germanium compounds with unique optical and electronic properties (Fa & Zeng, 2014).
Safety And Hazards
properties
IUPAC Name |
dichloro(diphenyl)germane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2Ge/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPTYRFVUHDUIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2Ge | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883530 | |
Record name | Germane, dichlorodiphenyl- | |
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Molecular Weight |
297.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 9 deg C; [Alfa Aesar MSDS] | |
Record name | Dichlorodiphenylgermane | |
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Product Name |
Diphenylgermanium dichloride | |
CAS RN |
1613-66-7 | |
Record name | Dichlorodiphenylgermane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1613-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Germane, dichlorodiphenyl- | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenyldichlorogermane | |
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Record name | Germane, dichlorodiphenyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Germane, dichlorodiphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichlorodiphenylgermane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.057 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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